molecular formula C18H23NO B12401704 Orphenadrine-d3

Orphenadrine-d3

Cat. No.: B12401704
M. Wt: 272.4 g/mol
InChI Key: QVYRGXJJSLMXQH-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orphenadrine-d3 is a deuterium-labeled derivative of orphenadrine, a muscarinic antagonist used primarily for the symptomatic relief of musculoskeletal pain and discomfort. The deuterium labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Preparation Methods

Orphenadrine-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the orphenadrine molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published .

Chemical Reactions Analysis

Orphenadrine-d3, like its non-deuterated counterpart, can undergo several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Orphenadrine-d3 is widely used in scientific research for various applications:

Mechanism of Action

Orphenadrine-d3 exerts its effects by binding to and inhibiting both histamine H1 receptors and NMDA receptors. This dual action helps alleviate motor disturbances and muscle spasms. The inhibition of histamine H1 receptors reduces allergic reactions and inflammation, while the inhibition of NMDA receptors helps in pain relief and muscle relaxation .

Comparison with Similar Compounds

Orphenadrine-d3 can be compared with other muscle relaxants such as:

    Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasms.

    Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to muscle relaxation.

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications by providing more accurate and reliable data in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C18H23NO

Molecular Weight

272.4 g/mol

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3/i2D3

InChI Key

QVYRGXJJSLMXQH-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C

Origin of Product

United States

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